molecular formula C33H40O20 B13420259 Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside)

Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside)

Cat. No.: B13420259
M. Wt: 756.7 g/mol
InChI Key: ZMKFRCAKYUJGFQ-QPCXLFDESA-N
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Description

Isosaponarin 2''-O-glucoside (CAS: 63316-27-8), also termed Isovitexin-2''-4'-di-O-beta-D-glucoside, is a flavonoid C,O-diglycoside derived from the apigenin scaffold. Its structure comprises:

  • C-glycosylation: A glucose moiety at the C-6 position of apigenin (forming isovitexin).
  • O-glycosylation: Two additional O-linked β-D-glucosyl groups at the 2''-OH (on the C-linked glucose) and 4'-OH (on the B-ring of apigenin) .

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C33H40O20/c34-7-16-23(41)27(45)31(53-33-29(47)26(44)22(40)18(9-36)52-33)30(50-16)20-13(38)6-15-19(24(20)42)12(37)5-14(49-15)10-1-3-11(4-2-10)48-32-28(46)25(43)21(39)17(8-35)51-32/h1-6,16-18,21-23,25-36,38-47H,7-9H2/t16-,17-,18-,21-,22-,23-,25+,26+,27+,28-,29-,30+,31-,32-,33+/m1/s1

InChI Key

ZMKFRCAKYUJGFQ-QPCXLFDESA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Glycosylation

Overview:
Enzymatic glycosylation is the most prevalent method for synthesizing Isosaponarin 2''-O-glucoside, utilizing specific glycosyltransferases to catalyze the transfer of glucose moieties to flavonoid substrates such as isoscoparin or isovitexin.

Methodology:

  • Substrate Preparation: Flavonoid aglycones such as isoscoparin or isovitexin are dissolved in suitable solvents like methanol or buffer solutions.
  • Donor Activation: UDP-glucose (uridine diphosphate glucose) serves as the sugar donor.
  • Enzymatic Reaction: Purified glycosyltransferases (e.g., UDP-glucosyltransferases) are incubated with substrates and UDP-glucose under optimal conditions (pH, temperature, metal ions).
  • Reaction Conditions: Typically performed at 37°C, pH 7-8, with divalent metal ions like Mg²⁺ or Mn²⁺ to enhance enzyme activity.

Example:
A study reported the enzymatic synthesis of 2''-O-glucosylated flavonoids using recombinant glycosyltransferases, achieving high regioselectivity and yield. The reaction mixture included 50 mM Tris-HCl buffer (pH 8.0), 0.1 mM substrate, 0.5 mM UDP-glucose, and 5 μg of enzyme, incubated overnight at 37°C.

Advantages:

  • High regioselectivity and stereospecificity.
  • Mild reaction conditions.
  • Potential for scale-up with recombinant enzymes.

Limitations:

  • Requires purified enzymes.
  • Enzyme stability and cost considerations.

Extraction from Natural Sources

Overview:
Natural extraction involves isolating Isosaponarin 2''-O-glucoside directly from plants known to contain the compound, such as Alliaria petiolata or Oryza sativa.

Methodology:

  • Sample Preparation: Plant materials are dried, powdered, and subjected to solvent extraction using methanol, ethanol, or water.
  • Extraction: Reflux or maceration techniques are employed to extract flavonoids.
  • Purification: Extracts are purified via chromatographic methods such as preparative HPLC, column chromatography, or solid-phase extraction.
  • Identification: Confirmed using spectroscopic techniques like NMR and mass spectrometry.

Example:
A study isolated flavonoid glycosides from Alliaria petiolata using methanol extraction, followed by chromatographic separation, yielding Isosaponarin derivatives.

Advantages:

  • Natural source of the compound.
  • Suitable for obtaining complex mixtures for further purification.

Limitations:

  • Low yield and batch variability.
  • Time-consuming and requires extensive purification.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield/Scale
Enzymatic Glycosylation Recombinant glycosyltransferases, UDP-glucose, pH 7-8, 37°C High regioselectivity, mild conditions Enzyme cost, stability issues Up to 68% yield in scaled reactions
Chemical Glycosylation Activated sugar donors (trichloroacetimidates), catalysts (TMSOTf), protective groups Versatile, scalable Multi-step, regioselectivity challenges Variable, depends on substrate
Natural Extraction Plant materials (Alliaria petiolata, Oryza sativa), methanol or ethanol Natural source, suitable for complex mixtures Low yield, variability, time-consuming Low, often milligram to gram scale

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

MethodCatalyst/EnzymeYield (%)Purity (%)Reference
Enzymatic (Bacillus)Glycosyltransferase14–18>95
ChemicalBF₃·Et₂O10–1285–90

Hydrolysis Reactions

The O-glycosidic bond at the 2''-position is susceptible to hydrolysis, while the C-glycosidic bond at the 4'-position remains stable under mild conditions:

  • Acidic hydrolysis : Treatment with 0.1 M HCl at 80°C cleaves the O-glycosidic bond, yielding isovitexin (apigenin-6-C-glucoside) .

  • Enzymatic hydrolysis : Intestinal β-glucosidases in Caco-2 cells and murine models hydrolyze the O-glycosidic bond, with >90% conversion to isovitexin within 6 hours .

Table 2: Hydrolysis Conditions and Products

ConditionReagent/EnzymeProductConversion (%)Reference
Acidic (80°C)0.1 M HClIsovitexin~70
Enzymatic (Caco-2)β-GlucosidaseIsovitexin>90

Oxidation and Reduction

The flavone backbone undergoes redox reactions at specific positions:

  • Oxidation : Hydrogen peroxide (H₂O₂) in alkaline media oxidizes the B-ring hydroxyl groups, forming quinone derivatives .

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the 4-oxo group to a hydroxyl group, generating leuco derivatives .

Table 3: Redox Reaction Outcomes

ReactionReagentProductKey ApplicationReference
OxidationH₂O₂ (pH 10)3',4'-DihydroxyquinoneAntioxidant studies
ReductionNaBH₄ (EtOH)4-Hydroxy-leuco derivativeStructural modification

Substitution Reactions

Electrophilic substitution occurs at the hydroxyl-rich A- and B-rings:

  • Sulfation : Sulfotransferases introduce sulfate groups at the 7-OH position, enhancing water solubility .

  • Methylation : Dimethyl sulfate (DMS) in alkaline conditions methylates phenolic -OH groups, forming methoxy derivatives.

Metabolic Pathways

In vivo studies reveal intestinal metabolism dominates:

  • Hydrolysis : O-Glucosidase activity in the small intestine converts >90% of ingested isosaponarin 2''-O-glucoside to isovitexin .

  • Phase II Metabolism : Hepatic UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) further conjugate isovitexin into glucuronides and sulfates for excretion .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, with a half-life of 48 hours at 25°C in aqueous solution (pH 7.4) .

  • Photodegradation : UV exposure (254 nm) induces C-glycosidic bond cleavage, forming apigenin and glucose residues .

Comparative Reactivity with Analogues

Isosaponarin 2''-O-glucoside exhibits distinct reactivity compared to related flavonoids:

Table 4: Reactivity Comparison

CompoundO-Glycoside Hydrolysis RateC-Glycoside StabilityReference
Isosaponarin 2''-O-glcHigh (t₁/₂ = 2 h)Stable
Vitexin (8-C-glc)N/AStable
Rutin (3-O-rutinoside)Moderate (t₁/₂ = 6 h)N/A

Scientific Research Applications

Isosaponarin 2’'-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isosaponarin 2’'-O-glucoside involves its interaction with molecular targets such as the TGF-β type II receptor and prolyl 4-hydroxylase proteins. These interactions lead to the upregulation of collagen synthesis and other biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isosaponarin 2''-O-glucoside

Isovitexin (Apigenin-6-C-glucoside)
  • Structure : Apigenin with a single C-glucoside at position 6.
  • Key Differences : Lacks O-glucosides at 2'' and 4' positions.
  • Activities : Antioxidant, anti-diabetic, and neuroprotective effects .
Isoorientin 4′-O-glucoside
  • Structure : Luteolin-6-C-glucoside with an O-glucoside at 4'-OH.
  • Key Differences : Aglycone (luteolin vs. apigenin) and glycosylation pattern.
  • Molecular Formula : C₂₇H₃₀O₁₆ (m/z 609.1489) .
Isoscoparin 4′-glucoside
  • Structure : Chrysoeriol-6-C-glucoside with an O-glucoside at 4'-OH.
  • Key Differences : Methoxylation at B-ring (chrysoeriol vs. apigenin).
  • Molecular Formula : C₂₈H₃₂O₁₆ (m/z 623.1638) .
Saponaretin (Apigenin-6-C-glucoside-7-O-glucoside)
  • Structure : Apigenin-6-C-glucoside with an O-glucoside at 7-OH.
  • Key Differences : O-glucoside position (7 vs. 2'' and 4') .

Comparative Table of Key Features

Compound Aglycone Glycosylation Pattern Molecular Formula Bioactivities Natural Sources Reference
Isosaponarin 2''-O-glucoside Apigenin 6-C-gluc + 2''-O-gluc + 4'-O-gluc C₂₇H₃₀O₁₅ Collagen synthesis, anti-inflammatory Vaccaria segetalis, Wasabi
Isovitexin Apigenin 6-C-gluc C₂₁H₂₀O₁₀ Antioxidant, neuroprotective Gentiana spp., Hawthorn
Isoorientin 4′-O-glucoside Luteolin 6-C-gluc + 4′-O-gluc C₂₇H₃₀O₁₆ Anti-inflammatory, hepatoprotective Gentiana veitchiorum
Saponaretin Apigenin 6-C-gluc + 7-O-gluc C₂₇H₃₀O₁₅ Antioxidant, anti-diabetic Iris lactea

Key Research Findings

Collagen Synthesis :

  • Isosaponarin 2''-O-glucoside uniquely enhances collagen production by upregulating TGF-β receptor II and P4H, unlike isovitexin or saponaretin .

Bioavailability and Stability :

  • O-Glucosylation (e.g., at 2'' and 4') improves solubility compared to C-glycosides alone, as seen in studies on quercetin glucosides .

Analytical Differentiation: Mass Spectrometry: Isosaponarin 2''-O-glucoside fragments at m/z 503 (loss of 90 Da) and 473 (loss of 120 Da), distinguishing it from mono-glucosides like isovitexin-4′-O-glucoside .

Notes on Discrepancies and Limitations

Molecular Formula Conflict : lists C₃₃H₄₀O₂₀, conflicting with C₂₇H₃₀O₁₅ from other sources. This may reflect a typographical error or misassignment in .

Nomenclature Variability: Terms like "isosaponarin" and "isovitexin-4′-O-glucoside" are sometimes used interchangeably, necessitating careful structural verification .

Biological Activity

Isosaponarin 2''-O-glucoside, also known as Isovitexin-2''-4'-di-O-beta-D-glucoside, is a flavonoid glycoside derived from the flavone isovitexin. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article explores the biological activity of Isosaponarin 2''-O-glucoside, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Isosaponarin 2''-O-glucoside is characterized by the presence of two glucosyl groups attached to the flavone backbone. Its molecular formula is C27H30O15C_{27}H_{30}O_{15} and it is classified as a disaccharide derivative of isovitexin . The structure can be represented as follows:

Isosaponarin 2 O glucoside=Isovitexin+Glucosyl units\text{Isosaponarin 2 O glucoside}=\text{Isovitexin}+\text{Glucosyl units}

1. Antioxidant Activity

Isosaponarin exhibits significant antioxidant properties. In vitro studies have demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers. For instance, a study reported that Isosaponarin showed higher antioxidant activity compared to other flavonoids, which suggests its potential role in preventing oxidative damage in cells .

CompoundDPPH Scavenging Activity (%)
Isosaponarin85.5
Quercetin78.3
Luteolin72.1

2. Anti-inflammatory Effects

Research indicates that Isosaponarin can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests its potential application in treating inflammatory diseases.

3. Antidiabetic Properties

Isosaponarin has been studied for its effects on glucose metabolism and insulin sensitivity. A systematic review highlighted its ability to enhance insulin secretion and improve pancreatic β-cell function, making it a candidate for diabetes management . The following table summarizes key findings from various studies:

Study ReferenceModel UsedKey Findings
Kwofie et al.Pancreatic β-cellsIncreased insulin secretion
Luru et al.Diabetic ratsImproved glucose tolerance
Gbewonyo et al.In vitro cell cultureReduced apoptosis in β-cells

4. Neuroprotective Effects

In neuropharmacological studies, Isosaponarin has shown potential neuroprotective effects against neurodegenerative disorders. It was found to inhibit NMDA receptor-mediated excitotoxicity and reduce neuronal apoptosis in models of Alzheimer's disease .

Case Studies

Case Study: Diabetes Management
In a controlled trial involving diabetic rats, administration of Isosaponarin resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity compared to untreated controls. Histological analysis revealed preservation of pancreatic architecture, indicating protective effects on β-cells .

Case Study: Neuroprotection
A study investigating the neuroprotective effects of Isosaponarin demonstrated that it significantly reduced neuronal death induced by oxidative stress in vitro. The mechanism involved upregulation of Nrf2/HO-1 signaling pathways, which are crucial for cellular defense against oxidative damage .

Q & A

Q. What are the primary natural sources of Isosaponarin 2''-O-glucoside, and how can it be extracted for laboratory studies?

Isosaponarin 2''-O-glucoside is naturally found in plants such as Vaccaria segetalis seeds and Passiflora incarnata aerial parts . Extraction typically involves solvent-based methods (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., HPLC). Validation requires spectral techniques (NMR, MS) to confirm the presence of characteristic C-glucosyl and O-glucosyl moieties .

Q. What spectroscopic methods are recommended for structural characterization of Isosaponarin 2''-O-glucoside?

Nuclear Magnetic Resonance (NMR) is critical for resolving the 6-C-glucosyl and 4'-O-glucosyl linkages. Key signals include the anomeric proton of the C-glucose (~δ 4.8–5.0 ppm) and the O-glucose (~δ 5.2 ppm). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms the molecular ion [M-H]⁻ at m/z 755.2 (calculated for C₃₃H₄₀O₂₀) .

Q. How is the purity of Isosaponarin 2''-O-glucoside validated for experimental use?

Purity ≥98% is typically achieved via reverse-phase HPLC with UV detection at 270 nm (characteristic of flavone absorbance). Column parameters: C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid .

Q. What safety protocols are essential when handling Isosaponarin 2''-O-glucoside in the laboratory?

Adhere to hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), avoid inhalation (P261), and store in airtight containers at 2–8°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per local regulations .

Advanced Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of Isosaponarin 2''-O-glucoside?

Biosynthesis involves two key steps:

  • C-glucosylation : Apigenin is C-glucosylated at position 6 by a UDP-glucose-dependent glycosyltransferase (e.g., WjGT1/UGT84A57 in Eutrema japonicum) .
  • O-glucosylation : A regio-specific 4'-O-glucosyltransferase adds the second glucose moiety. Recent studies identified ZjOGT38 from Ziziphus jujuba as a candidate enzyme for O-glycosylation .

Q. How can synthetic biology approaches be applied to produce Isosaponarin 2''-O-glucoside de novo?

Heterologous production in E. coli has been achieved by co-expressing:

  • Flavone synthase (FNS) for apigenin synthesis.
  • C-glucosyltransferase (e.g., WjGT1) and O-glucosyltransferase (e.g., ZjOGT38). Optimizing UDP-glucose supply via metabolic engineering improves yield .

Q. What experimental models are suitable for studying the pharmacokinetics of Isosaponarin 2''-O-glucoside?

Use in vitro models (Caco-2 cells for intestinal absorption) and in vivo rat studies. Note that flavonoid di-C,O-glycosides exhibit low oral bioavailability due to limited deglycosylation; fecal excretion rates exceed 60% in rodents. LC-MS/MS quantifies intact compounds in plasma and feces .

Q. How do structural modifications (e.g., glycosylation patterns) influence the bioactivity of Isosaponarin 2''-O-glucoside?

The 6-C-glucosyl group enhances stability against enzymatic hydrolysis, while the 4'-O-glucosyl moiety modulates solubility and membrane permeability. Comparative studies with analogs (e.g., isovitexin) show that di-glycosylation reduces antioxidant activity but improves anti-inflammatory effects in RAW264.7 macrophage models .

Q. What contradictions exist in current data on the bioactivity of Isosaponarin 2''-O-glucoside, and how can they be resolved?

Discrepancies arise in bioavailability studies: some reports suggest passive absorption of intact glycosides, while others attribute activity to gut microbiota-derived metabolites. Resolve by:

  • Conducting isotopically labeled tracer experiments.
  • Profiling microbial metabolites via metagenomics and metabolomics .

Q. What strategies are recommended for resolving regio-specificity challenges in enzymatic glycosylation?

Use computational docking to predict enzyme-substrate interactions (e.g., ZjOGT38’s active site favors 2''-O over 6''-O glycosylation). Site-directed mutagenesis (e.g., altering Phe-148 in ZjOGT38) can shift specificity .

Methodological Notes

  • Contradiction Analysis : Cross-validate phytochemical data with multiple spectral techniques (e.g., 2D-NMR for glycosidic linkages) .
  • Experimental Design : Include negative controls (e.g., knockout plant lines or enzyme inhibitors) in biosynthesis studies .
  • Data Interpretation : Contextualize bioactivity results with pharmacokinetic parameters (e.g., low bioavailability does not preclude local effects in the GI tract) .

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